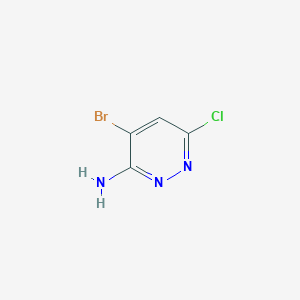

3-Amino-4-bromo-6-chloropyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOWNGCSUSKHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621663 | |

| Record name | 4-Bromo-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446273-59-2 | |

| Record name | 4-Bromo-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-bromo-6-chloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-bromo-6-chloropyridazine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromo-6-chloropyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctionalized pyridazine core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel kinase and phosphodiesterase inhibitors.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 446273-59-2 | [1] |

| Molecular Formula | C4H3BrClN3 | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| Appearance | Light brown to brown powder | [2] |

| Boiling Point | 385.4 ± 37.0 °C (Predicted) | [3] |

| Density | 1.960 g/cm³ | [2] |

| Flash Point | 186.9 ± 26.5 °C (Predicted) | [3] |

| pKa | 1.93 ± 0.10 (Predicted) | [2] |

| LogP | 2.09 (Predicted) |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Predicted δ (ppm): 7.46-7.61 (m, 1H), 5.31-5.63 (m, 2H) | [4] |

| ¹³C NMR | Predicted chemical shifts would be significantly affected by the electronegative bromine and chlorine atoms, with C4 and C6 resonating at a lower field. | [5] |

| IR (cm⁻¹) | 3300-3500 (N-H Stretch), 3000-3100 (Aromatic C-H Stretch), 1550-1650 (C=N Stretch), 1250-1350 (C-N Stretch), 600-800 (C-Cl Stretch), 500-600 (C-Br Stretch) | [5] |

| Mass Spec. | The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine. Monoisotopic Mass: 206.91989 Da. | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the direct bromination of 3-amino-6-chloropyridazine.

Experimental Protocol: Synthesis via Direct Bromination

Materials:

-

3-amino-6-chloropyridazine

-

Bromine

-

Sodium bicarbonate

-

Methanol

-

Ethyl acetate

-

Hexane

-

Water

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq) in methanol, slowly add bromine (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Filter the reaction mixture and add water to the filtrate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Yields: Reported yields for this reaction vary, with some protocols achieving up to 99%.[6]

Applications in Drug Discovery

The strategic placement of amino, bromo, and chloro substituents on the pyridazine ring makes this compound a highly versatile intermediate for the synthesis of potent and selective inhibitors of various drug targets.

Kinase Inhibitors

Derivatives of this compound have shown significant promise as kinase inhibitors, particularly in the context of cancer therapy. The core structure serves as a scaffold for the development of compounds targeting kinases involved in cell cycle regulation and oncogenic signaling pathways. For instance, derivatives have demonstrated nanomolar inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).

Table 3: Reported Biological Activity of this compound Derivatives

| Target Kinase | Derivative Type | Reported Activity | Reference |

| FLT3-ITD | Imidazo[1,2-b]pyridazine | Nanomolar IC50 values | [7] |

Phosphodiesterase 10A (PDE10A) Inhibitors

This compound is a key precursor in the synthesis of novel and potent inhibitors of phosphodiesterase 10A (PDE10A).[2] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] It is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating basal ganglia function. Inhibition of PDE10A is a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

Signaling Pathways and Experimental Workflows

PDE10A Signaling in Medium Spiny Neurons

The following diagram illustrates the role of PDE10A in modulating the direct and indirect pathways of the basal ganglia, which are critical for motor control. PDE10A inhibitors, derived from this compound, can influence these pathways by increasing the levels of cAMP and cGMP.

In Vitro Kinase Inhibition Assay Workflow

The following diagram outlines a typical experimental workflow for evaluating the inhibitory activity of a pyridazine derivative, synthesized from this compound, against a target kinase.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (specific to the kinase)

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in modern drug discovery. Its versatile reactivity allows for the efficient synthesis of diverse compound libraries targeting critical enzymes such as kinases and phosphodiesterases. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutics based on this valuable pyridazine scaffold.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 446273-59-2 [chemicalbook.com]

- 3. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]

- 4. This compound, CAS No. 446273-59-2 - iChemical [ichemical.com]

- 5. This compound | 446273-59-2 | Benchchem [benchchem.com]

- 6. uniprot.org [uniprot.org]

- 7. Buy this compound | 446273-59-2 [smolecule.com]

- 8. Isolation and characterization of a dual-substrate phosphodiesterase gene family: PDE10A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-bromo-6-chloropyridazine is a halogenated pyridazine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, possessing amino, bromo, and chloro substituents, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as an intermediate in the development of targeted therapeutics. Detailed experimental protocols and visualizations of relevant biological pathways are included to support researchers in their drug development endeavors.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white, off-white, or light brown to brown crystalline powder.[1][2][3] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment, including gloves and safety goggles.[4] For long-term storage, it should be kept in a tightly sealed container in a refrigerator.[5][6]

| Property | Value | Source(s) |

| CAS Number | 446273-59-2 | [7][8][9] |

| Molecular Formula | C₄H₃BrClN₃ | [7][8][9] |

| Molecular Weight | 208.44 g/mol | [7][8] |

| Appearance | White to off-white or light brown to brown crystalline powder | [1][2][3] |

| Purity | Typically ≥97% | |

| Melting Point | Not experimentally determined in the searched literature. | |

| Boiling Point (Predicted) | 385.4 ± 37.0 °C at 760 mmHg | [8] |

| Flash Point (Predicted) | 186.865 °C | [8] |

| Density (Predicted) | 1.960 g/cm³ | [8] |

| Storage Temperature | 2-8°C (Refrigerator) | [5][6] |

Spectral Data (Predicted/Expected)

| Spectroscopy | Expected Characteristics | Source(s) |

| ¹H NMR | Aromatic proton signal and a broad singlet for the amino group protons. | [10] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridazine ring, influenced by the halogen and amino substituents. | [11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine. The exact mass is 206.919876. | [8] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amino group), C-H stretching (aromatic ring), C=N, C-N, C-Br, and C-Cl bonds. | [12] |

Synthesis and Reactivity

The most commonly cited method for the synthesis of this compound is the direct bromination of 6-chloropyridazin-3-amine.

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from literature procedures.

Materials:

-

6-Chloropyridazin-3-amine

-

Bromine (Br₂)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Methanol (MeOH) or other appropriate solvent

-

Ethyl acetate

-

Hexane

-

Water

Procedure:

-

In a round-bottom flask, dissolve 6-chloropyridazin-3-amine and sodium bicarbonate in methanol.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add bromine dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture.

-

To the filtrate, add water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.[1]

Reactivity and Use in Cross-Coupling Reactions

The bromine and chlorine atoms on the pyridazine ring are amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide range of substituents at the 4- and 6-positions, making it a key intermediate for building molecular complexity. The amino group also provides a handle for further derivatization.

Applications in Drug Discovery

This compound is a valuable scaffold for the development of inhibitors targeting various enzymes implicated in disease, particularly in oncology and neurology.

Kinase Inhibitors

The pyridazine core is a common feature in many kinase inhibitors. By modifying the substituents on the this compound scaffold, researchers can develop potent and selective inhibitors of various kinases involved in cancer cell proliferation and survival.[13][14][15]

Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is a key enzyme in the regulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways, particularly in the brain.[4][16] Inhibitors of PDE10A are being investigated as potential therapeutics for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[17][18][19] this compound serves as a crucial starting material for the synthesis of novel PDE10A inhibitors.[3]

SMARCA2/SMARCA4 Inhibitors

SMARCA2 and SMARCA4 are ATP-dependent helicases that are the catalytic subunits of the SWI/SNF chromatin remodeling complex.[20][21][22] This complex plays a critical role in regulating gene expression, and its dysregulation is implicated in various cancers.[23][24] this compound has been identified as a promising scaffold for the development of inhibitors targeting these epigenetic regulators.

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

The following diagram illustrates the role of PDE10A in regulating cAMP/cGMP signaling pathways. Inhibition of PDE10A by compounds derived from this compound would lead to an increase in intracellular cAMP and cGMP levels, thereby modulating downstream signaling cascades.

Caption: PDE10A-mediated regulation of cAMP/cGMP signaling.

SMARCA2/SMARCA4 Chromatin Remodeling Workflow

This diagram illustrates the general workflow for identifying inhibitors of the SMARCA2/SMARCA4 chromatin remodeling complex, a process where derivatives of this compound could be screened.

Caption: Workflow for SMARCA2/SMARCA4 inhibitor discovery.

General Kinase Inhibition Assay Workflow

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors, a key application for compounds synthesized from this compound.

Caption: General workflow for kinase inhibition assays.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its versatile reactivity allows for the exploration of a broad chemical space, leading to the discovery of potent and selective inhibitors of various drug targets. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further research and development in the field of medicinal chemistry. The provided experimental outlines and pathway visualizations serve as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS 446273-59-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the significance of protein kinases in cellular signaling? | AAT Bioquest [aatbio.com]

- 6. This compound | 446273-59-2 [chemicalbook.com]

- 7. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

- 10. This compound, CAS No. 446273-59-2 - iChemical [ichemical.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound | 446273-59-2 | Benchchem [benchchem.com]

- 13. longdom.org [longdom.org]

- 14. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sinobiological.com [sinobiological.com]

- 16. PDE10A - Wikipedia [en.wikipedia.org]

- 17. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]

- 18. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum | MDPI [mdpi.com]

- 19. jneurosci.org [jneurosci.org]

- 20. biorxiv.org [biorxiv.org]

- 21. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SMARCA4: Implications of an altered chromatin-remodeling gene for cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Study of chromatin remodeling genes implicates SMARCA4 as a putative player in oncogenesis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SMARCA4 gene: MedlinePlus Genetics [medlineplus.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-bromo-6-chloropyridazine

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 3-Amino-4-bromo-6-chloropyridazine. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a halogenated pyridazine derivative with the molecular formula C4H3BrClN3. Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly in the development of therapeutic agents.

Quantitative Physicochemical Data

The table below summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for rigorous applications.

| Property | Value | Source |

| Molecular Formula | C4H3BrClN3 | [1][2] |

| Molecular Weight | 208.44 g/mol | [1][2] |

| CAS Number | 446273-59-2 | [1][2] |

| Physical Form | Solid | [3][4] |

| Boiling Point (Predicted) | 385.4 ± 37.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 2.0 ± 0.1 g/cm³ | [5] |

| Flash Point (Predicted) | 186.9 ± 26.5 °C | [1][2] |

| Refractive Index (Predicted) | 1.660 | [1][2] |

| LogP (Predicted) | 2.09 | [5] |

| Polar Surface Area (PSA) | 51.8 Ų | [1][2] |

| Exact Mass | 206.919876 u | [1][2] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical synthesis. Below is a detailed methodology for its preparation.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the bromination of 3-amino-6-chloropyridazine.

Materials:

-

3-amino-6-chloropyridazine

-

Bromine (Br2)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Hexane

-

Water

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1 equivalent) and sodium bicarbonate (2 equivalents) in methanol, slowly add bromine (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

To the filtrate, add water and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the resulting residue using column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to yield this compound.

Analytical Characterization

While specific experimental spectra for this compound are not widely published, the following are the expected analytical characteristics:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the pyridazine ring is expected to appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). The protons of the amino group will likely appear as a broad singlet (δ 5.0-6.0 ppm), with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: Distinct signals are expected for the four carbon atoms of the pyridazine ring. The carbons attached to the electronegative bromine and chlorine atoms (C4 and C6) are expected to resonate at a lower field.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (3300-3500 cm⁻¹), C-H stretching of the aromatic ring (3000-3100 cm⁻¹), C=N stretching of the pyridazine ring (1550-1650 cm⁻¹), and C-Br and C-Cl stretches (500-800 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern for the molecular ion will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Biological Activity and Signaling Pathways

This compound is a key building block in the synthesis of inhibitors for phosphodiesterase 10A (PDE10A).[6] PDE10A is an enzyme that plays a crucial role in regulating cyclic nucleotide signaling pathways in the brain.[7]

Role of PDE10A in Signal Transduction

PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling cascades.[7][8] By breaking down these cyclic nucleotides, PDE10A modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[9]

In the brain, PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region for motor control, cognition, and mood regulation.[7][9] Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, thereby enhancing the signaling of pathways regulated by these second messengers.[7][10] This modulation of neuronal signaling has therapeutic potential for treating neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[7]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

PDE10A Signaling Pathway and Inhibition

This diagram illustrates the role of PDE10A in cyclic nucleotide signaling and the effect of its inhibition.

Caption: Simplified signaling pathway of PDE10A and the mechanism of its inhibition.

References

- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 446273-59-2 [sigmaaldrich.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]

- 8. genecards.org [genecards.org]

- 9. jneurosci.org [jneurosci.org]

- 10. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 3-Amino-4-bromo-6-chloropyridazine. This pyridazine derivative is a key intermediate in the synthesis of novel therapeutic agents, particularly inhibitors of phosphodiesterase 10A (PDE10A).

Chemical Structure and IUPAC Name

The chemical compound with the common name this compound is a heterocyclic aromatic compound. Its structure consists of a pyridazine ring substituted with an amino group at position 3, a bromine atom at position 4, and a chlorine atom at position 6.

IUPAC Name: 4-bromo-6-chloropyridazin-3-amine[1][2]

Alternative Names: 4-Bromo-6-chloro-3-pyridazinylamine, (4-Bromo-6-chloropyridazin-3-yl)amine[2]

Chemical Structure:

Figure 1: Chemical structure of 4-bromo-6-chloropyridazin-3-amine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This data is essential for its identification, characterization, and use in synthetic chemistry.

Table 1: General and Physicochemical Properties

| Property | Value |

| CAS Number | 446273-59-2[2][3] |

| Molecular Formula | C₄H₃BrClN₃[2][3] |

| Molecular Weight | 208.44 g/mol [2][3] |

| Appearance | White or off-white crystalline powder |

| Boiling Point | 385.4 ± 37.0 °C (Predicted)[4][5] |

| Density | 1.960 g/cm³[4] |

| InChI Key | FGOWNGCSUSKHQI-UHFFFAOYSA-N[1] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.54 (s, 1H, Ar-H), 5.35 (br s, 2H, -NH₂)[6] |

| IR (cm⁻¹) | 3300-3500 (N-H stretch), 3000-3100 (aromatic C-H stretch), 1550-1650 (C=N stretch), 600-800 (C-Cl stretch), 500-600 (C-Br stretch)[7] |

| Mass Spectrum (m/z) | [M+H]⁺ at 207.9, showing a characteristic isotopic pattern for bromine and chlorine.[8] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 3-amino-6-chloropyridazine. Below is a detailed experimental protocol based on published methods.

Reaction Scheme:

- Br₂

Figure 2: Synthesis of this compound.

Materials:

-

3-amino-6-chloropyridazine

-

Bromine (Br₂)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

Procedure:

-

To a stirred solution of 3-amino-6-chloropyridazine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in methanol, add bromine (1.0 to 1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Add water to the filtrate and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

This compound is a critical building block for the synthesis of phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling.

PDE10A Signaling Pathway:

PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, the intracellular levels of these second messengers increase, leading to the modulation of downstream signaling cascades. This is particularly relevant in the context of dopamine signaling in the brain.

-

Direct Pathway (D1 Receptors): Increased cAMP levels in D1 receptor-expressing neurons enhance the activity of Protein Kinase A (PKA), leading to the potentiation of this pathway.

-

Indirect Pathway (D2 Receptors): In D2 receptor-expressing neurons, elevated cAMP levels can counteract the inhibitory effect of D2 receptor activation, thereby modulating the indirect pathway.

The dual regulation of these pathways by PDE10A inhibitors makes them promising therapeutic targets for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

Signaling Pathway Diagram:

Caption: Simplified PDE10A signaling pathway and the role of its inhibitors.

References

- 1. This compound | 446273-59-2 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 446273-59-2 | Benchchem [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Biological Activity of Halogenated Pyridazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The introduction of halogen atoms onto the pyridazine scaffold can profoundly influence the physicochemical properties of the molecules, such as lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological activity. This technical guide provides a comprehensive overview of the biological activities of halogenated pyridazine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Halogenated pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several halogenated pyridazine derivatives have been identified as potent inhibitors of VEGFR-2.

.

Table 1: Anticancer Activity and VEGFR-2 Inhibition of Selected Halogenated Pyridazine Derivatives

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |

| 1a | 6-chloro | HCT-116 (Colon) | 33.7 | 0.92 (91.5% inhibition at 10 µM) | [1] |

| 1b | 6-chloro | MCF-7 (Breast) | 21.2 | 0.89 (89.6% inhibition at 10 µM) | [1] |

| 2a | 4-chloro | HepG2 (Liver) | 4.34 | 0.13 | [2] |

| 2b | 4-chloro | MCF-7 (Breast) | 10.29 | 0.13 | [2] |

| 3 | 6-chloro | MDA-MB-231 (Breast) | Not specified | Not specified | [3] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Modulation of Signaling Pathways

Halogenated pyridazines have been shown to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a key stress-activated protein kinase pathway involved in regulating apoptosis, inflammation, and cell proliferation. Some pyridazine derivatives have been shown to modulate this pathway.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.

Antimicrobial Activity

Halogenated pyridazine derivatives have demonstrated significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The presence and position of the halogen substituent often play a crucial role in determining the potency and spectrum of antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Halogenated Pyridazine and Pyrrolopyrimidine Derivatives

| Compound ID | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | 4-bromo (pyrrolopyrimidine) | Staphylococcus aureus | 8 | [4] |

| 4b | 4-iodo (pyrrolopyrimidine) | Staphylococcus aureus | 8 | [4] |

| 5a | 2,4-dichloro-5-fluoro (pyrimidine) | Staphylococcus aureus | 50 | [5] |

| 5b | 5-bromo-2,4-dichloro (pyrrolopyrimidine) | Staphylococcus aureus | 50 | [5] |

| 6 | Chloro derivatives | Escherichia coli | 0.892–3.744 | [4] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of halogenated pyridazine derivatives.

Synthesis of Halogenated Pyridazine Derivatives

A common precursor for many biologically active pyridazine derivatives is 6-chloropyridazin-3-amine.

Protocol 1: Synthesis of 6-chloropyridazin-3-amine

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine in a 2.0 M solution of ammonia in methanol.

-

Reaction Conditions: Heat the mixture in a sealed vessel at 130°C for 96 hours.

-

Work-up: After cooling, add water to the reaction mixture and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield 6-chloropyridazin-3-amine as a white solid.[6]

In Vitro Anticancer Activity Assessment

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated pyridazine derivatives (typically in a range of 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8]

References

- 1. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase Inhibition Mechanism of 3-Amino-4-bromo-6-chloropyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromo-6-chloropyridazine has emerged as a critical scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors for therapeutic applications. While the parent compound itself is primarily utilized as a versatile building block, its derivatives have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and other diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound-based kinase inhibitors, with a focus on their role as competitive ATP antagonists. The guide details the binding modes, summarizes key quantitative data for a potent derivative, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive ATP Inhibition

Derivatives of this compound primarily function as competitive inhibitors of ATP at the kinase active site.[1] The core pyridazine structure serves as a hinge-binding motif, a crucial interaction for anchoring the inhibitor within the ATP-binding pocket of the kinase. The key structural features contributing to this mechanism are:

-

Pyridazine Ring: The nitrogen atoms of the pyridazine ring form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[1]

-

3-Amino Group: The amino group at the 3-position acts as a hydrogen bond donor, further stabilizing the inhibitor-kinase complex.[1]

-

Halogen Atoms (Bromine and Chlorine): The bromine and chlorine substituents at the 4- and 6-positions, respectively, are crucial for enhancing binding affinity through halogen bonding interactions with backbone carbonyl groups in the active site.[1] These interactions contribute to the potency and selectivity of the inhibitors.

This multi-point interaction model leads to a high binding affinity and prolonged residence time on the target kinase, effectively blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways.

Targeted Kinases and Signaling Pathways

Research has demonstrated that derivatives of this compound can be tailored to inhibit various kinases, including:

-

Fms-like Tyrosine Kinase 3 (FLT3): Particularly the internal tandem duplication (ITD) mutant (FLT3-ITD), a key driver in acute myeloid leukemia (AML).[1] Inhibition of FLT3-ITD blocks downstream signaling pathways, including the STAT5 and MAPK/ERK pathways, leading to the suppression of proliferation and induction of apoptosis in AML cells.

-

c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family involved in stress responses, inflammation, and apoptosis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

-

Interleukin-2-inducible T-cell Kinase (ITK): A crucial enzyme in T-cell signaling, making it a target for autoimmune diseases and T-cell malignancies.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a potent imidazo[1,2-b]pyridazine derivative of this compound, compound 34f , against FLT3 kinase.

| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| 34f | FLT3-ITD | 4 | MV4-11 (FLT3-ITD positive) | 7 | [1] |

| FLT3-D835Y | 1 | MOLM-13 (FLT3-ITD positive) | 9 | [1] | |

| MOLM-13 (FLT3-ITD-D835Y mutant) | 4 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of kinase inhibitors. Below are representative protocols for in vitro kinase inhibition and cellular phosphorylation assays.

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of a purified kinase.

1. Reagents and Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

FLT3 substrate (e.g., a synthetic peptide)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque assay plates

-

Plate reader capable of measuring luminescence

2. Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the FLT3 enzyme and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of the FLT3 substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular FLT3 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the autophosphorylation of FLT3 and the phosphorylation of its downstream targets in intact cells.

1. Reagents and Materials:

-

FLT3-dependent AML cell line (e.g., MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

2. Procedure:

-

Seed MV4-11 cells in culture plates and allow them to grow to the desired density.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-FLT3).

-

Quantify the band intensities using densitometry to determine the concentration-dependent inhibition of phosphorylation.

Visualizations

FLT3 Signaling Pathway and Inhibition

Caption: FLT3-ITD signaling pathway and the point of inhibition by this compound derivatives.

Experimental Workflow for Kinase Inhibitor Evaluation

Caption: A generalized experimental workflow for the evaluation of kinase inhibitors derived from this compound.

References

The Pyridazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its high dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, have established it as a privileged scaffold in the design and development of novel therapeutic agents.[4][5][6] This technical guide provides a comprehensive overview of the role of the pyridazine core in medicinal chemistry, detailing its synthesis, diverse pharmacological applications, and the underlying mechanisms of action.

Physicochemical Properties and Synthetic Strategies

The pyridazine ring's distinct electronic distribution, arising from the presence of two adjacent nitrogen atoms, imparts it with specific properties that are advantageous in drug design. These include increased polarity and water solubility compared to its carbocyclic analog, benzene, which can lead to improved pharmacokinetic profiles.[5][7] The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[4]

A variety of synthetic strategies have been developed to access the pyridazine core and its derivatives. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives.[8] Other notable methods include aza-Diels-Alder reactions and multicomponent reactions, which offer efficient and modular approaches to constructing this heterocyclic system.[3]

Diverse Pharmacological Activities

Pyridazine and its derivatives exhibit a remarkably broad spectrum of biological activities, underscoring their therapeutic potential across various disease areas.[1][2][3][9][10]

Anti-inflammatory and Analgesic Properties

A significant number of pyridazine-containing compounds have demonstrated potent anti-inflammatory and analgesic effects.[1][3][10] For instance, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and their propanamide analogs have shown significant analgesic activity in preclinical models, with some compounds being more potent than aspirin.[6][10] These compounds often exert their effects by inhibiting key inflammatory mediators.[7][11]

Anticancer Activity

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[12][13][14][15][16] Pyrimido-pyridazine derivatives, for example, have shown significant antitumor activity against breast cancer cell lines by inducing apoptosis and arresting the cell cycle.[4][14][17] One of the key mechanisms targeted by pyridazine-based inhibitors is the metabolic enzyme Glutaminase 1 (GLS1), which is crucial for the survival and proliferation of many cancer cells.[12][18][19][20]

Acetylcholinesterase (AChE) Inhibition

Derivatives of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1][21][22] Structural modifications of this pyridazine core have led to the development of highly potent and selective AChE inhibitors.[1][21]

Other Therapeutic Areas

Beyond these key areas, pyridazine derivatives have shown promise as cardiovascular agents, antimicrobials, anticonvulsants, and antihypertensives.[1][2][3][9] The versatility of the pyridazine core allows for fine-tuning of its pharmacological properties through targeted chemical modifications.

Quantitative Data Summary

The following tables summarize the biological activity of representative pyridazine derivatives.

Table 1: Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives [6][10]

| Compound | Structure | Analgesic Activity (% Inhibition of Writhing)a |

| 7b | 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-N-phenylacetamide | > Aspirin |

| 7c | N-(4-chlorophenyl)-2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetamide | > Aspirin |

| 7e | N-(4-methoxyphenyl)-2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetamide | > Aspirin |

| Aspirin | - | 100 mg/kg dose |

a p-Benzoquinone-induced writhing test in mice.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyridazine Derivatives [1][21][22]

| Compound | Structure | Electric Eel AChE IC50 (nM) | Human AChE IC50 (nM) | Human BuChE/AChE Selectivity Ratio |

| 1 | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 120 | - | - |

| 4c | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | 21 | 39 | 24 |

| 4g | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6,7-dihydro-5H-cyclopenta[d]pyridazine | 10 | - | - |

| Tacrine | - | - | - | <1 |

Table 3: Anticancer Activity of Pyrimido-pyridazine Derivatives against MDA-MB-231 Breast Cancer Cells [4][14][17]

| Compound | Structure | IC50 (µM) |

| 2b | N-(4-chlorophenyl)-4-((4-methoxyphenyl)amino)pyrimido[4,5-d]pyridazin-5(6H)-one | Significant antitumor activity |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyridazine-Based GLS1 Inhibitors

Pyridazine-based compounds have been developed as allosteric inhibitors of Glutaminase 1 (GLS1).[18] GLS1 is a key enzyme in the metabolic pathway of glutaminolysis, which is often upregulated in cancer cells to meet their high demand for nitrogen and carbon.[19][20] By inhibiting GLS1, these compounds disrupt cancer cell metabolism, leading to reduced proliferation and apoptosis.[18][19]

Caption: Signaling pathway of pyridazine-based GLS1 inhibitors in cancer cells.

General Experimental Workflow for Synthesis and Screening

The development of novel pyridazine-based therapeutic agents typically follows a structured workflow encompassing chemical synthesis, purification, structural characterization, and biological evaluation.

Caption: General experimental workflow for pyridazine drug discovery.

Experimental Protocols

Synthesis of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides[10]

A mixture of 6-oxo-3,5-diphenyl-3,6-dihydropyridazine (0.01 mol) and ethyl chloroacetate (0.01 mol) in anhydrous acetone (50 mL) containing anhydrous potassium carbonate (0.02 mol) was refluxed for 24 hours. The reaction mixture was then cooled and filtered. The solvent was evaporated under reduced pressure, and the resulting solid was crystallized from ethanol to yield ethyl (6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetate. This ester (0.01 mol) was then heated with the appropriate amine (0.01 mol) in ethanol (30 mL) on a water bath for 6 hours. The solid that separated upon cooling was filtered and recrystallized from a suitable solvent to afford the final acetamide derivatives.

p-Benzoquinone-Induced Writhing Test[6][10]

Male Swiss albino mice (20-25 g) were divided into groups of six. The control group received the vehicle (0.5% carboxymethyl cellulose), the standard group received aspirin (100 mg/kg, i.p.), and the test groups received the synthesized compounds (100 mg/kg, i.p.). Thirty minutes after treatment, the mice were injected intraperitoneally with p-benzoquinone (0.02% in distilled water, 0.1 mL/10 g). The number of writhes (a specific stretching posture) was counted for 15 minutes, starting 5 minutes after the p-benzoquinone injection. The percentage of protection was calculated as: ( (Control mean - Treated mean) / Control mean ) * 100.

Synthesis of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives[1][21]

A solution of 3-chloro-6-phenylpyridazine (1 mmol) and 2-(1-benzylpiperidin-4-yl)ethanamine (1.2 mmol) in N,N-dimethylformamide (5 mL) was heated at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[2][9][11][23]

The assay was performed in a 96-well microplate. To each well, 25 µL of 15 mM acetylthiocholine iodide (ATCI) in water, 125 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer (pH 8.0), and 50 µL of buffer were added. Then, 25 µL of the test compound solution (dissolved in buffer containing not more than 10% DMSO) was added. The absorbance was measured at 412 nm every 13 seconds for 65 seconds. Then, 25 µL of 0.22 U/mL of acetylcholinesterase from electric eel was added, and the absorbance was measured again at 412 nm every 13 seconds for 104 seconds. The rates of reaction were calculated, and the percentage of inhibition was determined by comparing the rates of the sample to a blank containing no inhibitor. IC50 values were determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Synthesis of Pyrimido-pyridazine Derivatives[4][14][17]

A mixture of the appropriate 3-amino-6-chloropyridazine (1 mmol), the corresponding aniline (1.2 mmol), and copper(II) acetate (0.1 mmol) in dimethyl sulfoxide (5 mL) was heated at 140 °C under a nitrogen atmosphere for 12 hours. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield the desired pyrimido-pyridazine derivative.

In Vitro Anticancer Activity (MTT Assay)[12][24][25][26][27]

Cancer cells (e.g., MDA-MB-231) were seeded in 96-well plates at a density of 5 × 103 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized pyridazine compounds for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C. The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curve.

Conclusion

The pyridazine core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and the accessibility of diverse synthetic routes have enabled the development of a wide range of biologically active molecules. The extensive pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects, highlight the immense therapeutic potential of pyridazine-containing compounds. Future research in this area will undoubtedly lead to the discovery of new and improved drugs for a variety of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jocpr.com [jocpr.com]

- 6. sarpublication.com [sarpublication.com]

- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iglobaljournal.com [iglobaljournal.com]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. benchchem.com [benchchem.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a Thiadiazole-Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 21. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Halogen Advantage: 3-Amino-4-bromo-6-chloropyridazine as a Cornerstone for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of fragment-based drug discovery (FBDD), the strategic selection of initial fragments is paramount to the success of a campaign. Halogen-enriched fragments have emerged as powerful tools, capable of forming specific, directional interactions known as halogen bonds with protein targets, thereby offering unique avenues for inhibitor development. This technical guide delves into the properties and applications of a particularly valuable halogenated fragment, 3-amino-4-bromo-6-chloropyridazine. This pyridazine derivative has proven to be a versatile starting point for the development of potent inhibitors against key therapeutic targets, notably in oncology and neuroscience.

Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol .[1][2] Its structure is characterized by a pyridazine ring substituted with an amino group and two halogen atoms, bromine and chlorine. These features contribute to its utility as a fragment in drug discovery. The presence of both a hydrogen bond donor (the amino group) and halogen bond donors (bromine and chlorine) in a compact scaffold allows for multifaceted interactions with protein binding sites.

| Property | Value | Reference |

| CAS Number | 446273-59-2 | [3] |

| Molecular Formula | C₄H₃BrClN₃ | [2] |

| Molecular Weight | 208.44 g/mol | [2] |

| LogP | 2.09 | [4] |

| PSA (Polar Surface Area) | 51.80 Ų | [4] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the direct bromination of 3-amino-6-chloropyridazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-amino-6-chloropyridazine

-

Bromine (Br₂)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 3-amino-6-chloropyridazine and sodium bicarbonate in methanol, add bromine dropwise at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Add water to the mixture. A solid precipitate will form.

-

Filter the solid and wash it with water.

-

Dry the solid under vacuum to yield this compound.

A visual representation of the synthesis workflow is provided below.

Application in Fragment-Based Drug Discovery: A Case Study in FLT3 Kinase Inhibition

This compound has served as a crucial starting fragment for the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5][6] The following sections detail the progression from this initial fragment to a highly active derivative.

From Fragment to Lead: Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The core fragment, this compound, can be elaborated into more complex and potent molecules through a condensation reaction with an α-bromoketone to form an imidazo[1,2-b]pyridazine scaffold.[7] This scaffold can then be further functionalized.

Experimental Protocol: Synthesis of 3-Bromo-imidazo[1,2-b]pyridazine Derivatives

Materials:

-

This compound

-

Appropriate α-bromoketone

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

A mixture of this compound, the desired α-bromoketone, and sodium bicarbonate in ethanol is heated.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled, and the product is isolated, typically through filtration and purification by chromatography.

This workflow illustrates the elaboration of the initial fragment.

Quantitative Data: Potency of an Imidazo[1,2-b]pyridazine Derivative

| Compound | Target | Assay | IC₅₀ (nM) | GI₅₀ (nM) | Reference |

| 29a | FLT3-ITD | Kinase Assay | 4 | - | [5] |

| FLT3-D835Y | Kinase Assay | 1 | - | [5] | |

| MV4-11 (AML cell line) | Cell Growth | - | 7 | [5] | |

| MOLM-13 (AML cell line) | Cell Growth | - | 9 | [5] | |

| MOLM-13-res (Resistant AML cell line) | Cell Growth | - | 4 | [5] |

Signaling Pathway Context: FLT3 in Acute Myeloid Leukemia

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of AML cases and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, which in turn activates downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR pathways.[5] Inhibitors developed from the this compound fragment target the ATP-binding site of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of these oncogenic signaling cascades.

Conclusion

This compound stands out as a high-value fragment for FBDD campaigns. Its inherent structural features, including multiple points for hydrogen and halogen bonding, combined with its synthetic tractability, make it an excellent starting point for the development of potent and selective inhibitors. The successful evolution of this fragment into nanomolar inhibitors of FLT3 kinase serves as a compelling case study, demonstrating the power of leveraging halogenated fragments in modern drug discovery. This guide provides researchers with the foundational knowledge and experimental context to effectively utilize this versatile chemical scaffold in their own research endeavors.

References

- 1. Buy this compound | 446273-59-2 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]

- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Literature Review of 3-Amino-4-bromo-6-chloropyridazine Applications

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-bromo-6-chloropyridazine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal and agricultural chemistry. Its unique arrangement of reactive sites—an amino group and two distinct halogen atoms—provides a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of its applications, focusing on its role as a key intermediate in the development of targeted therapeutics. We detail its synthesis, chemical reactivity, and extensive use in constructing potent enzyme inhibitors, particularly for Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia and phosphodiesterase 10A (PDE10A) in neurological disorders. This document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as a practical resource for professionals in drug discovery and development.

Introduction to this compound

This compound (CAS 446273-59-2) is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The scaffold is substituted with an amino group at the C3 position, a bromine atom at C4, and a chlorine atom at C6. This trifunctional nature makes it an exceptionally valuable starting material for creating diverse chemical libraries.[1] The amino group serves as a nucleophile or a point for derivatization, while the bromo and chloro substituents can be selectively displaced or engaged in cross-coupling reactions, enabling the systematic construction of complex, biologically active molecules.[2] Its primary application lies in serving as a foundational core for synthesizing fused heterocyclic systems, most notably imidazo[1,2-b]pyridazines, which have shown significant promise as potent and selective kinase inhibitors.[1][3]

| Property | Value | Reference |

| CAS Number | 446273-59-2 | |

| Molecular Formula | C₄H₃BrClN₃ | [4] |

| Molecular Weight | 208.44 g/mol | [4] |

| Appearance | Light brown to brown powder | |

| Boiling Point | 385.37 °C at 760 mmHg | [4] |

| Synonyms | 4-Bromo-6-chloropyridazin-3-amine |

Synthesis and Chemical Reactivity

The most common synthetic route to this compound is the direct electrophilic bromination of the commercially available precursor, 3-amino-6-chloropyridazine. The reaction typically employs bromine (Br₂) in a solvent like methanol, with a mild base such as sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct.[2] This method is efficient, often yielding the desired product in high purity and yield.

The reactivity of the molecule is governed by its three functional groups:

-

Nucleophilic Substitution: The chlorine atom at the C6 position is the most susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, thiol, or alcohol moieties.

-

Cyclocondensation: The endocyclic nitrogen adjacent to the amino group, along with the amino group itself, can react with α-haloketones or equivalent reagents in a cyclocondensation reaction. This is the cornerstone for forming the imidazo[1,2-b]pyridazine fused ring system, a privileged scaffold in drug discovery.[5]

-

Cross-Coupling Reactions: The bromine atom at the C4 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or other carbon-based substituents.[6]

References

- 1. This compound | 446273-59-2 | Benchchem [benchchem.com]

- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 3. usbio.net [usbio.net]

- 4. echemi.com [echemi.com]

- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropyridazine

For researchers, scientists, and professionals in drug development, 3-Amino-4-bromo-6-chloropyridazine is a pivotal heterocyclic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of pharmacologically active compounds.

Core Chemical and Physical Properties

This compound, with the CAS number 446273-59-2, is a substituted pyridazine derivative.[1] Its structural features, including an amino group and two different halogen atoms, make it a versatile building block in organic synthesis.[2][3]

| Property | Value | Reference |

| Molecular Formula | C4H3BrClN3 | [1][4][5][6][7] |

| Molecular Weight | 208.44 g/mol | [1][4][5][6][7] |

| Exact Mass | 206.919876 u | [4] |

| Appearance | White or off-white crystalline powder | [6] |

| Purity | Typically ≥97% | |

| Storage | 2-8°C Refrigerator | [7] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below are the expected spectral data.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H (Aromatic CH) | 7.0 - 8.5 (Singlet) |

| ¹H (NH₂) | 5.0 - 6.0 (Broad Singlet) |

| ¹³C (C-N) | 150 - 160 |

| ¹³C (C-Cl) | 130 - 145 |

| ¹³C (C-Br) | 110 - 125 |

| Note: Data is based on typical ranges for similar structures. |

| Mass Spectrometry (MS) | |

| Technique | Observation |

| MS | The mass spectrum will exhibit a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

| HRMS | High-Resolution Mass Spectrometry can confirm the elemental formula with a high degree of accuracy. The monoisotopic mass is reported as 206.91989 Da.[8] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound is the direct bromination of 6-chloropyridazin-3-amine.[9]

Experimental Protocol: Bromination of 6-chloropyridazin-3-amine

-

Materials:

-

6-chloropyridazin-3-amine

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Water

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Suspend 6-chloropyridazin-3-amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in methanol.

-

Stir the suspension at room temperature for 30 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add bromine (1.0 equiv) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.[5][9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with a saturated solution of sodium thiosulfate, water, and a saturated solution of sodium carbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent) to obtain this compound.[5]

-

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various potent inhibitors.[2][3]

-

Phosphodiesterase 10A (PDE10A) Inhibitors: This compound is instrumental in the preparation of novel imidazo[1,2-b]pyridazine-based PDE10A inhibitors, which are being investigated for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[6][10]

-

Kinase Inhibitors: The pyridazine core is a well-established pharmacophore in the development of kinase inhibitors for oncology. The reactive sites on this compound allow for the introduction of various functionalities to target the ATP-binding site of kinases implicated in cancer progression.[9]

-

SMARCA2/4 Inhibitors: Recent research has highlighted its use as a scaffold for developing inhibitors of SMARCA2 and SMARCA4, chromatin remodeling proteins that are targets in certain solid tumors.[9]

-

Other Therapeutic Areas: Its versatile chemistry allows for its application in developing treatments for inflammatory conditions and metabolic disorders.[2] It is also explored in the development of new agrochemical agents.[9]

The strategic placement of the amino, bromo, and chloro groups allows for selective and sequential modifications, often through cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig, enabling the construction of complex molecular architectures.[2]

Caption: Role of the compound in developing therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS 446273-59-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 446273-59-2 | Benchchem [benchchem.com]

- 9. Buy this compound | 446273-59-2 [smolecule.com]

- 10. This compound | 446273-59-2 [chemicalbook.com]

Spectroscopic Profile of 3-Amino-4-bromo-6-chloropyridazine: A Technical Overview

For Immediate Release